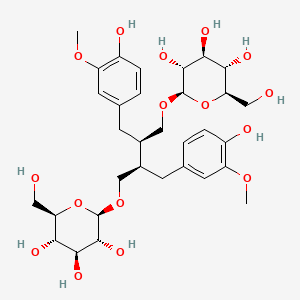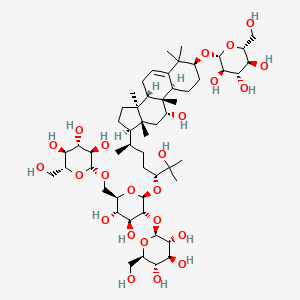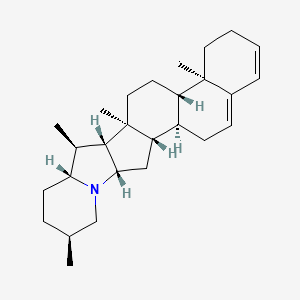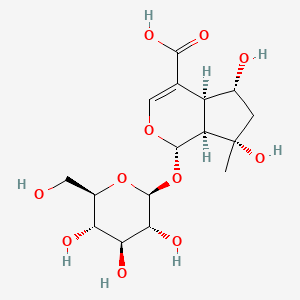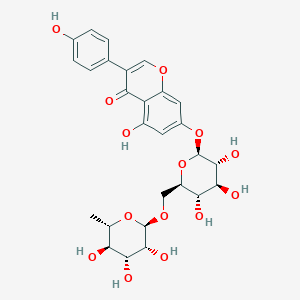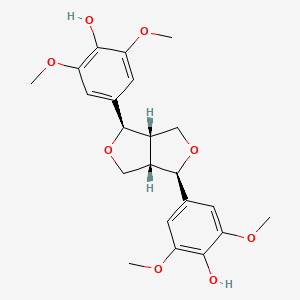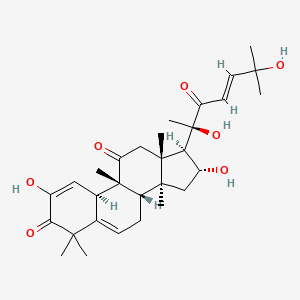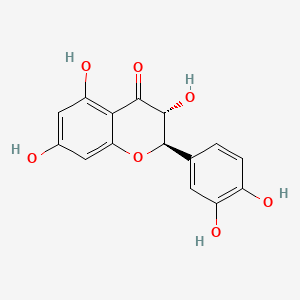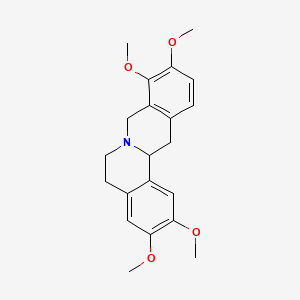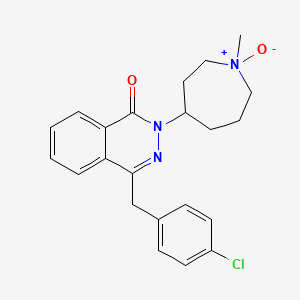
Azelastine N-Oxide (Mixture of Diastereomers)
描述
Azelastine N-Oxide (Mixture of Diastereomers) is a compound that belongs to the antihistamine class and is used in the treatment of allergic and vasomotor rhinitis . It is available in the form of a mixture of diastereomers .
Molecular Structure Analysis
The molecular formula of Azelastine N-Oxide (Mixture of Diastereomers) is C22H24ClN3O2 . The molecular weight is 397.90 g/mol . The IUPAC name is 4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one .科学研究应用
Methods of Application
The drug-loaded micelles are prepared using thin film hydration. The characterization includes evaluating particle size, entrapment efficiency, pH, gelation, and in vitro and in vivo drug release analysis .
Results
The formulation with gellan gum showed a particle size below 100 nm, low gelation temperature, increased retention time at the administration site, and resulted in a controlled release formulation. In vitro drug release showed significant release of 85-89% of the drug in the 10th hour, and in vivo analysis showed similar efficacy to the marketed formulation of Azelast TM .
Rh-Catalysed Intermolecular Alkyne Hydroacylation
Methods of Application: The process involves employing a Rh (I)-catalyst for mild and scalable aldehyde C–H activation, allowing coupling with unactivated terminal alkynes .
Results
The reaction yields high regioselectivities (up to >20:1 l:b) and can tolerate a broad variety of functional groups. The hydroacylation products can be converted to the corresponding azine through a one-pot hydroacylation/deoxygenation sequence .
Energetic Heterocyclic N-Oxides Synthesis
Methods of Application: Synthetic strategies and reaction mechanisms towards aromatic N-oxide frameworks are reviewed, discussing their application in creating energetic materials .
Results: The study provides a comprehensive overview of the synthetic methods and potential applications of Azelastine N-Oxide in the field of energetic materials .
Drug Repurposing for SARS-CoV-2 Inhibition
Methods of Application: Antiviral activity was tested in vitro using Vero cells and reconstituted human nasal tissue against major variants of SARS-CoV-2 .
Results: Azelastine reduced the virus-induced cytopathic effect and SARS-CoV-2 copy numbers in both preventive and treatment settings, with an EC50 of 2.2–6.5 µM .
Seasonal Allergic Rhinitis Symptom Management
Methods of Application: A 2-week, double-blind, multicenter trial was conducted, comparing azelastine nasal spray with cetirizine tablets on their effects on the total nasal symptom score (TNSS) and Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) scores .
Results: Azelastine nasal spray significantly improved the TNSS and RQLQ scores compared with cetirizine, with notable differences for nasal congestion and sneezing .
Antiviral Potential Against Major Respiratory Viruses
Methods of Application: The study investigates the efficacy of Azelastine N-Oxide against various respiratory viruses .
Results: The research is ongoing, and the outcomes are expected to provide insights into the broader antiviral applications of Azelastine N-Oxide .
In Situ Gelling Micelles for Ocular Drug Delivery
Methods of Application: The micelles are formulated using thin film hydration and characterized for particle size, entrapment efficiency, pH, gelation temperature, and drug release both in vitro and in vivo .
Results: The formulation demonstrated a controlled release with significant drug release of 85-89% in the 10th hour and showed similar efficacy to the marketed Azelast TM product .
Computational Prediction of N-Oxidation in Drug Development
Methods of Application: Density Functional Theory (DFT) and Average Local Ionization Energy (ALIE) calculations are employed to predict the most susceptible nitrogen atoms for N-oxide formation .
Results: The method successfully categorizes nitrogen’s oxidative vulnerabilities and aids in rapid structure elucidation, which is crucial for controlling N-oxide transformations in drug development .
Antiviral Activity Against Human Coronaviruses
Methods of Application: In vitro infection assays are conducted to assess the efficacy of Azelastine N-Oxide against these viruses .
Results: Azelastine N-Oxide shows comparable potency against both the SARS-CoV-2 Omicron variant and the seasonal coronavirus 229E .
N-oxidation Regioselectivity in Drug Development
Methods of Application: The study uses Density Functional Theory (DFT) and Average Local Ionization Energy (ALIE) calculations to predict the most susceptible nitrogen atoms for N-oxide formation .
Results: The method categorizes nitrogen’s oxidative vulnerabilities and aids in rapid structure elucidation, which is crucial for controlling N-oxide transformations in drug development .
Temperature Sensitive In Situ Gelling Micelles
Methods of Application: The micelles are prepared using thin film hydration and characterized by evaluating particle size, entrapment efficiency, pH, gelation, and drug release analysis .
Results: The formulation with gellan gum showed a particle size below 100 nm, low gelation temperature, and resulted in a controlled release formulation with significant drug release in the 10th hour .
Antiviral Activity Against Respiratory Viruses
Methods of Application: The antiviral activity was tested in vitro using cell cultures and clinical studies to assess the efficacy of Azelastine N-Oxide against these viruses .
Results: A commercial azelastine-containing nasal spray significantly reduced the viral load in SARS-CoV-2-infected individuals .
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747066 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azelastine N-oxide | |
CAS RN |
640279-88-5 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



